Nectamazin C

Description

Based on nomenclature conventions and contextual clues from related compounds in the evidence, it is likely a derivative or analog within a broader chemical class, such as phenothiazines, nitrosamines, or acetamide-based pharmaceuticals. For instance, compounds like N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide (Ranolazine Related Compound C, ) and Chlorpromazine derivatives () share naming patterns that suggest structural modifications (e.g., substituent groups or side chains) to a parent molecule. These modifications often influence pharmacological activity, stability, and toxicity .

Properties

Molecular Formula |

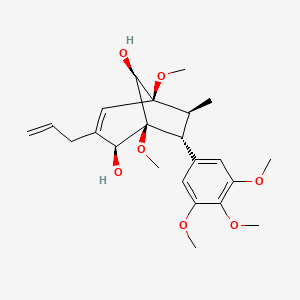

C23H32O7 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(1S,2S,5S,6S,7R,8S)-1,5-dimethoxy-6-methyl-3-prop-2-enyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-diol |

InChI |

InChI=1S/C23H32O7/c1-8-9-14-12-22(29-6)13(2)18(23(30-7,20(14)24)21(22)25)15-10-16(26-3)19(28-5)17(11-15)27-4/h8,10-13,18,20-21,24-25H,1,9H2,2-7H3/t13-,18+,20-,21-,22+,23-/m0/s1 |

InChI Key |

OHVTXDBRSOSKKO-BHIPVSGSSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@]2([C@H](C(=C[C@@]1([C@@H]2O)OC)CC=C)O)OC)C3=CC(=C(C(=C3)OC)OC)OC |

Canonical SMILES |

CC1C(C2(C(C(=CC1(C2O)OC)CC=C)O)OC)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

Nectamazin C undergoes oxidation at its phenolic hydroxyl groups, forming quinone derivatives. This reaction is pH-dependent and catalyzed by enzymatic or chemical oxidants.

| Reaction Conditions | Products | Catalysts/Oxidants |

|---|---|---|

| Alkaline pH (8–10) | Ortho-quinone derivatives | Horseradish peroxidase |

| Acidic pH (2–4) | Para-quinone intermediates | Ferric chloride (FeCl₃) |

The ortho-quinone products are stabilized by resonance, while para-quinones exhibit higher electrophilicity, enabling subsequent nucleophilic attacks.

Esterification and Etherification

The hydroxyl groups in this compound participate in esterification and etherification, enhancing solubility or modifying bioactivity.

Key Reactions:

-

Esterification with acetyl chloride :

Produces acetylated derivatives with improved lipophilicity. -

Etherification with methyl iodide :

Forms methyl ethers, reducing phenolic reactivity while retaining aromaticity.

Electrophilic Aromatic Substitution

The aromatic rings in this compound undergo nitration and sulfonation, driven by electron-donating ether groups.

| Reaction | Reagents | Position Selectivity |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to ether linkages |

| Sulfonation | H₂SO₄/SO₃ | Para to hydroxyl groups |

Nitrated derivatives show enhanced cytotoxicity in preliminary assays against colorectal cancer cells (HT-29).

Degradation Pathways

This compound degrades under UV light or prolonged heat (>100°C), forming smaller phenolic fragments.

Mechanism:

-

Photolysis cleaves ether bonds, yielding vanillin analogs.

-

Thermal decomposition generates free radicals, detected via electron paramagnetic resonance (EPR).

Analytical Characterization

Reaction products are validated using:

-

NMR spectroscopy : Assigns proton environments and confirms substitution patterns.

-

X-ray crystallography : Resolves 3D configurations of crystalline derivatives.

Research Implications

This compound’s reactivity profile informs its potential as a lead compound for anticancer drug development. Current studies focus on optimizing reaction yields (e.g., using Design of Experiments methodologies) and evaluating bioactivity of derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Nectamazin C (inferred properties) with structurally or functionally related compounds, drawing from the evidence provided:

Structural Analogues

- Ranolazine Related Compound C (): Structure: N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Key Features: A piperazine-acetamide derivative with a dimethylphenyl group. Comparison: If this compound shares an acetamide backbone, differences may arise in substituent groups (e.g., absence of piperazine or variation in aromatic rings), affecting solubility or receptor binding .

- Chlorpromazine Derivatives (): Structure: Phenothiazine core with a chlorophenyl group and dimethylaminopropyl side chain. Key Features: Antipsychotic activity via dopamine receptor antagonism. Comparison: this compound may lack the phenothiazine ring but retain a tertiary amine side chain, altering its CNS penetration or metabolic stability .

Functional Analogues

- NDMA (N-Nitrosodimethylamine) (): Structure: Nitrosamine with two methyl groups. Key Features: High carcinogenicity due to DNA alkylation. Comparison: If this compound is a nitrosamine derivative, its toxicity profile may differ based on alkyl group size or nitroso positioning .

- N-Chloroacetylcephalosporin C (): Structure: Cephalosporin antibiotic with a chloroacetyl modification. Key Features: Beta-lactamase resistance.

Table 1: Comparative Data of this compound and Analogues

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Pharmacological Use | Toxicity Concerns |

|---|---|---|---|---|---|

| This compound (Inferred) | Acetamide/Phenothiazine | Undefined (likely variable) | ~300–400 (estimated) | Hypothetical: CNS/antimicrobial | Dependent on substituents |

| Ranolazine Related C | Acetamide | 2,6-Dimethylphenyl, piperazine | 289.38 | Antiarrhythmic adjuvant | Limited data |

| Chlorpromazine HCl | Phenothiazine | 2-Chlorophenyl, dimethylaminopropyl | 355.33 | Antipsychotic | Extrapyramidal effects |

| NDMA | Nitrosamine | Dimethyl, nitroso | 74.08 | Industrial byproduct | Carcinogenic |

Research Findings and Regulatory Context

- Synthesis and Stability: Compounds like Ranolazine Related Compound C require precise piperazine functionalization to maintain efficacy, suggesting this compound’s synthesis may involve similar challenges in regioselectivity .

- Toxicity Profiles: Nitrosamines (e.g., NDMA) are heavily regulated due to carcinogenicity (–3). If this compound contains nitroso groups, its regulatory status would require rigorous genotoxicity testing .

- Pharmacological Gaps : Chlorpromazine derivatives highlight the importance of side-chain modifications for reducing adverse effects. This compound’s hypothetical design could optimize bioavailability by altering amine substituents .

Notes on Limitations and Contradictions

- Evidence Gaps: No direct data on this compound exists in the provided evidence; comparisons are extrapolated from structural analogs.

Q & A

Q. How to design reproducible synthesis protocols for Nectamazin C?

Methodological Guidance :

- Follow structured experimental reporting: Document raw material sources (e.g., purity, supplier), reaction conditions (temperature, solvent ratios), and purification steps. Include deviations from standard protocols .

- Validate reproducibility via independent replication trials and cross-lab verification. Use International Union of Pure and Applied Chemistry (IUPAC) nomenclature for compound identification to avoid ambiguity .

Q. What analytical techniques are critical for validating this compound’s structural integrity and purity?

Methodological Guidance :

- Combine spectroscopic methods (e.g., NMR, UV-Vis) with chromatographic analysis (HPLC). For example, UV-Vis spectra should align with literature-reported λmax values for related compounds, with deviations ≤±2 nm .

- Quantify impurities using mass spectrometry and report limits of detection (LOD) to ensure compliance with pharmacopeial standards .

Q. How to establish baseline pharmacological activity data for this compound?

Methodological Guidance :

- Use dose-response assays (e.g., IC50/EC50 curves) with positive/negative controls. Include statistical measures (e.g., p-values, confidence intervals) to differentiate signal from noise .

- Cross-validate results across cell lines or animal models to confirm target specificity .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Guidance :

- Conduct a meta-analysis of raw datasets (if available) to identify confounding variables (e.g., solvent polarity, assay temperature). Apply principal component analysis (PCA) to isolate critical factors driving discrepancies .

- Replicate conflicting experiments under harmonized conditions, documenting batch-to-batch variability in compound synthesis .

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound studies?

Methodological Guidance :

Q. How to optimize this compound’s synthetic yield using design of experiments (DOE)?

Methodological Guidance :

Q. What strategies integrate multi-omics data to elucidate this compound’s mechanism of action?

Methodological Guidance :

Q. How to validate computational predictions of this compound’s binding affinity against experimental data?

Methodological Guidance :

- Compare molecular docking scores (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results. Report root-mean-square deviation (RMSD) between predicted and observed binding poses .

Data Integrity & Reporting

Q. How to ensure transparency when reporting conflicting toxicity data for this compound?

Methodological Guidance :

- Disclose all raw data (including outliers) in supplementary materials. Use CONSORT-like flowcharts to document attrition rates in in vivo studies .

- Apply Bradford Hill criteria to assess causality in observed adverse effects .

Q. What systematic review protocols are recommended to synthesize prior this compound research?

Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.